Dolutegravir sodium monohydrate
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Overview
Description
Dolutegravir sodium monohydrate is an antiretroviral medication used in the treatment of HIV-1 infections. It is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle . This compound is known for its excellent tolerability and minimal toxicity, making it a preferred choice in combination therapies for HIV treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir sodium monohydrate involves multiple steps, starting from commercially available methyl 4-methoxy-3-oxobutanote. The process includes the formation of key intermediates through one-pot synthesis, which helps in controlling the formation of impurities . High-speed homogenization and probe sonication techniques are also employed to enhance the solubility and bioavailability of the compound .
Industrial Production Methods: Industrial production of this compound focuses on cost-effective and eco-friendly methods. The use of inexpensive reagents and fewer synthetic steps are key features of the industrial synthesis process . Continuous flow chemistry has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Dolutegravir sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 2,4-difluorobenzylamine, methyl 4-methoxy-3-oxobutanote, and various coupling agents . Reaction conditions often involve controlled temperatures and the use of solvents like methanol and isopropanol to improve purity and yield .
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final active pharmaceutical ingredient, this compound .
Scientific Research Applications
Dolutegravir sodium monohydrate has a wide range of scientific research applications. In medicine, it is primarily used in the treatment of HIV-1 infections. It has shown significant efficacy in both treatment-naive and treatment-experienced patients . In chemistry, the compound is studied for its unique integrase inhibition mechanism, which provides insights into the development of other antiviral agents . In biology, research focuses on understanding its interaction with viral DNA and the host cell genome . Industrial applications include the development of nanosuspensions to improve drug solubility and bioavailability .
Mechanism of Action
Dolutegravir sodium monohydrate exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme and blocks the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus and reduces viral load in the patient . The compound targets the integrase enzyme specifically, which minimizes its impact on human host cells and reduces the risk of side effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dolutegravir sodium monohydrate include other integrase strand transfer inhibitors such as raltegravir, elvitegravir, and bictegravir . These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Uniqueness: This compound is unique due to its high barrier to resistance and excellent tolerability . Unlike first-generation integrase inhibitors, it retains efficacy against viral strains resistant to other integrase inhibitors . Its favorable pharmacokinetic profile allows for once-daily dosing without the need for pharmacologic boosting, making it a convenient option for patients .
Properties
CAS No. |
1229006-39-6 |
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Molecular Formula |
C20H20F2N3NaO6 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate;hydrate |
InChI |
InChI=1S/C20H19F2N3O5.Na.H2O/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);;1H2/q;+1;/p-1/t10-,15+;;/m1../s1 |
InChI Key |
UDYLZWGOPQBQQT-ZSYJTXGQSA-M |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |
Origin of Product |
United States |
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